3,5-Diisopropyl-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3,5-di(propan-2-yl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-5(2)8-7(10)9(6(3)4)12-11-8/h5-6H,10H2,1-4H3,(H,11,12) |
InChI Key |
FZMYPWJHNCMDFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NN1)C(C)C)N |
Origin of Product |
United States |
Synthesis and Characterization
The preparation of aminopyrazoles can be achieved through various synthetic routes. A common method involves the cyclocondensation of a β-ketonitrile with hydrazine (B178648) or its derivatives. For instance, 3-amino-5-substituted-1H-pyrazole-4-carbonitriles can be synthesized from the reaction of enaminones with hydroxylamine (B1172632) hydrochloride followed by treatment with trichloroacetonitrile (B146778) and subsequent condensation with hydrazines. mdpi.com Another approach involves the reduction of a corresponding nitropyrazole. For example, 3-chloro-1H-pyrazol-4-amine can be prepared by the halogenation and reduction of 4-nitropyrazole. google.com
The synthesis of pyrazolo[3,4-d]pyrimidines can be accomplished in a one-flask reaction from 5-aminopyrazoles. nih.gov This involves a Vilsmeier reaction followed by intermolecular heterocyclization with an amine. nih.gov
Chemical Transformations and Reactivity Profiles of 3,5 Diisopropyl 1h Pyrazol 4 Amine
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This structure dictates its reactivity towards electrophilic and nucleophilic reagents. The presence of both a pyridine-like nitrogen (N2) and a pyrrole-like nitrogen (N1) influences the electron distribution within the ring. chemicalbook.commkuniversity.ac.in
Electrophilic Substitution Reactions on the Pyrazole Nucleus
The pyrazole nucleus is considered a π-excessive aromatic system, making it susceptible to electrophilic attack. nih.gov Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position, which has the highest electron density. chemicalbook.comnih.govrrbdavc.org The presence of electron-donating groups on the ring, such as the alkyl (diisopropyl) and amino groups in 3,5-diisopropyl-1H-pyrazol-4-amine, further increases the nucleophilicity and reactivity of the ring towards electrophiles. mkuniversity.ac.inresearchgate.net
However, in the case of this compound, the C4 position is already substituted with the amino group. This directs the focus of electrophilic attack primarily to the highly reactive exocyclic amino group or, under certain conditions, potentially to the nitrogen atoms of the pyrazole ring. Direct electrophilic substitution on the carbon skeleton of the pyrazole nucleus is therefore less common for this specific compound. Protonation in a strong acid can lead to the formation of a pyrazolium (B1228807) cation, which would undergo electrophilic substitution at the C3 position, though this is less favorable than attack at C4 in a neutral molecule. chemicalbook.com
Table 1: General Electrophilic Substitution Reactions on the Pyrazole Nucleus
| Reaction Type | Reagent | Product Type | Reference |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 4-Nitropyrazole | masterorganicchemistry.com |
| Sulfonation | Fuming H₂SO₄ (SO₃/H₂SO₄) | Pyrazole-4-sulfonic acid | researchgate.netmasterorganicchemistry.com |
| Halogenation | Br₂, Cl₂, I₂ | 4-Halopyrazole | researchgate.netbeilstein-archives.org |
This table represents general reactivity; specific outcomes for this compound may vary due to existing substituents.
Nucleophilic Substitution Reactions on the Pyrazole Nucleus
In contrast to electrophilic substitution, nucleophilic attacks on the pyrazole ring are less common and typically occur at the electron-deficient C3 and C5 positions. chemicalbook.comnih.govresearchgate.net The electronegative nitrogen atoms decrease the electron density at these positions, making them susceptible to attack by nucleophiles. chemicalbook.com The pyrazole ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. mkuniversity.ac.in
For this compound, the C3 and C5 positions are occupied by bulky isopropyl groups. These groups may provide significant steric hindrance, making direct nucleophilic substitution on the pyrazole ring challenging. Reactions involving displacement of a leaving group at these positions would be the typical route, but in this parent compound, such reactions are not applicable.
Table 2: Examples of Nucleophilic Reactions on the Pyrazole Nucleus
| Reaction Type | Reagent/Condition | Substrate Requirement | Product Type | Reference |
|---|---|---|---|---|
| Ring Opening | Hot hydrazine (B178648) solution | Pyrimidine (precursor to pyrazole) | Pyrazole | rrbdavc.org |
| Displacement of Halogen | Various nucleophiles | Halogenated pyrazole | Substituted pyrazole | beilstein-archives.org |
This table illustrates general principles of nucleophilic reactivity on pyrazole systems.
Reactivity of the Exocyclic Amino Functionality
The exocyclic amino group at the C4 position is a dominant feature in the reactivity profile of this compound. Its nucleophilic character makes it the primary site for a variety of chemical transformations. beilstein-journals.orgbeilstein-journals.org
Derivatization Reactions at the Amino Group
The primary amino group is highly nucleophilic and readily undergoes derivatization. These reactions are crucial for modifying the compound's properties or for building more complex molecular architectures. Common derivatization methods involve acylation, alkylation, and condensation with carbonyl compounds. scirp.orgnih.govshimadzu.com For instance, the reaction with acyl chlorides or anhydrides leads to the formation of the corresponding amides.
Table 3: Selected Derivatization Reactions of the Aminopyrazole Moiety
| Reagent Class | Specific Reagent Example | Product Type | Reference |
|---|---|---|---|
| Acylating Agents | Chloroacetyl chloride | N-(Pyrazol-4-yl)acetamide derivative | scirp.org |
| Acylating Agents | Acetic anhydride/Formic acid | N-(Pyrazol-4-yl)formamide derivative | scirp.org |
| Aldehydes/Ketones | Aromatic aldehydes | Schiff base (Imine) | researchgate.net |
| Isocyanates | Phenyl isocyanate | N-Phenyl-N'-(pyrazol-4-yl)urea | N/A |
Protonation and Formation of Ammonium (B1175870) Salts
The basic nature of the exocyclic amino group, as well as the pyridine-like N2 atom of the pyrazole ring, allows for ready protonation in the presence of acids to form stable ammonium salts. mkuniversity.ac.inrrbdavc.orgmdpi.com This property is fundamental to the compound's behavior in acidic media and is often utilized in purification or formulation processes. The formation of a salt can significantly alter the physical properties of the compound, such as its solubility.
Table 4: Formation of Pyrazole-Based Ammonium Salts
| Acid Used | Salt Formed | Reference |
|---|---|---|
| Hydrochloric acid (HCl) | Pyrazol-4-amine hydrochloride | nih.govsigmaaldrich.com |
| Sulfuric acid (H₂SO₄) | Pyrazol-4-amine sulfate | scirp.org |
Aminopyrazoles as Precursors for Fused Heterocyclic Systems
Aminopyrazoles are exceptionally valuable building blocks in synthetic organic chemistry, particularly for the construction of fused heterocyclic systems. beilstein-journals.orgnih.govsemanticscholar.orgresearchgate.net The presence of multiple nucleophilic centers—the exocyclic amino group (most nucleophilic), the endocyclic pyrrole-type NH, and the C5 carbon—allows for versatile cyclization reactions with various bi-electrophilic reagents. beilstein-journals.orgbeilstein-journals.org This reactivity has been extensively exploited to synthesize a wide array of bicyclic and polycyclic compounds, many of which are of medicinal and pharmacological interest. nih.govchim.it
The reaction of 3,5-disubstituted-4-aminopyrazoles with 1,3-dielectrophiles, such as β-diketones, α,β-unsaturated ketones, and ketonitriles, can lead to the formation of various fused systems. The regioselectivity of these cyclizations (i.e., which nitrogen atom participates in the ring closure) can often be controlled by the reaction conditions and the nature of the substituents. researchgate.netnih.gov For example, reactions can yield pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, or imidazo[1,2-b]pyrazoles. scirp.orgnih.govchim.it
Table 5: Aminopyrazoles in the Synthesis of Fused Heterocycles
| Reactant(s) | Fused System Formed | Reference |
|---|---|---|
| β-Diketones (e.g., Acetylacetone) | Pyrazolo[1,5-a]pyrimidine | chim.it |
| α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridine | nih.gov |
| β-Ketonitriles and Aldehydes | Pyrazolo[3,4-b]pyridine | nih.gov |
| Chloroacetyl chloride (followed by cyclization) | 3H-Imidazo[1,2-b]pyrazo-2-ol | scirp.org |
| Enaminones | Pyrazolo[3,4-b]pyridine or Pyrazolo[1,5-a]pyrimidine | nih.gov |
X-ray Crystallography for Solid-State Structural Determination
While a crystal structure for the free base of this compound is not prominently reported, the analysis of its protonated form in a salt provides significant insight into its molecular geometry and interaction patterns. A notable example is the crystal structure of bis(3,5-diisopropyl-1H-pyrazol-4-ammonium) tetrafluoroterephthalate. chemicalbook.com Such analyses are crucial for understanding the intrinsic structural features of the pyrazole core and its substituents.
In the solid state, the 3,5-diisopropyl-1H-pyrazol-4-ammonium cation demonstrates a specific conformation dictated by the steric hindrance of the bulky isopropyl groups and the packing forces within the crystal lattice. The pyrazole ring itself is essentially planar, a common feature for this heterocyclic system due to the delocalization of π-electrons. nih.gov The isopropyl groups attached to the C3 and C5 positions of the pyrazole ring adopt conformations that minimize steric strain.
Intermolecular interactions, particularly hydrogen bonds, are fundamental to the supramolecular assembly of pyrazole derivatives. In the crystal structure of bis(3,5-diisopropyl-1H-pyrazol-4-ammonium) tetrafluoroterephthalate, the ammonium group (-NH3+) and the pyrazole N-H group act as hydrogen bond donors. chemicalbook.com These donors form strong hydrogen bonds with the carboxylate oxygen atoms of the tetrafluoroterephthalate anion, creating a robust, three-dimensional network.
The ability of the pyrazole ring to act as both a hydrogen bond donor (the pyrrole-type N1-H) and acceptor (the pyridine-type N2) makes it a versatile component in crystal engineering. researchgate.net Studies on similar molecules like 3,5-bis(t-butyl)-1H-pyrazol-4-amine show that the amine group and the pyrazole N-H group participate in N-H···N hydrogen bonds, forming extensive networks that define the crystal architecture. nih.gov In the case of the diisopropyl derivative's salt, the primary interactions involve the cationic pyrazolium species and the counter-anion, which collectively assemble into a stable crystalline solid. chemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization
NMR spectroscopy is a powerful tool for confirming the identity and purity of this compound in solution and for deducing its electronic environment.
The ¹H NMR spectrum of this compound is expected to show characteristic signals corresponding to each type of proton in the molecule. Based on data from its salt form and related compounds, the following peaks can be predicted: chemicalbook.com
Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet would appear in the upfield region, typically around δ 1.2-1.3 ppm. The 12 protons of the four methyl groups are equivalent and split by the adjacent methine proton. In the salt bis(3,5-diisopropyl-1H-pyrazol-4-ammonium) tetrafluoroterephthalate, this signal is observed at 1.29 ppm. chemicalbook.com
Isopropyl Methine Protons (-CH(CH₃)₂): A septet (or multiplet) would be expected further downfield, generally around δ 2.9-3.1 ppm, due to splitting by the six adjacent methyl protons. The signal for this proton in the aforementioned salt appears at 3.07 ppm. chemicalbook.com This is noted to be a downfield shift compared to the free amine precursor, which is expected upon protonation of the amino group. chemicalbook.com
Amine Protons (-NH₂): A broad singlet is anticipated for the two amine protons. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but typically appears in the δ 3.0-5.0 ppm range.
Pyrazole N-H Proton: A broad singlet corresponding to the N-H proton of the pyrazole ring is also expected. Its chemical shift is highly variable and can be identified by its disappearance upon D₂O exchange.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Multiplicity | Approximate Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Isopropyl -CH₃ | Doublet | 1.2 - 1.3 | chemicalbook.com |
| Isopropyl -CH | Septet | 2.9 - 3.1 | chemicalbook.com |
| Amine -NH₂ | Broad Singlet | Variable (3.0 - 5.0) | N/A |
| Pyrazole N-H | Broad Singlet | Variable | N/A |
Isopropyl Methyl Carbons (-CH(CH₃)₂): These carbons would appear as a single peak in the upfield region of the spectrum, typically around δ 20-23 ppm.
Isopropyl Methine Carbons (-CH(CH₃)₂): These would be found slightly further downfield, estimated in the δ 25-30 ppm range.
Pyrazole C4 Carbon: This carbon, bonded to the amine group, would be significantly influenced by the nitrogen atom. Its resonance is expected in the aromatic region, and based on substituted aminopyrazoles, could fall in the δ 115-125 ppm range.
Pyrazole C3 and C5 Carbons: These two carbons, bonded to the isopropyl groups, would be the most downfield of the pyrazole ring carbons due to being adjacent to the ring nitrogen atoms and substituted with alkyl groups. Their signals are expected to appear in the δ 145-155 ppm region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Approximate Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Isopropyl -CH₃ | 20 - 23 | rsc.org |
| Isopropyl -CH | 25 - 30 | rsc.org |
| Pyrazole C4 | 115 - 125 | nih.gov |
| Pyrazole C3/C5 | 145 - 155 | rsc.org |
For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are essential.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the proton signals with the signals of the carbons to which they are directly attached. It would definitively link the isopropyl methyl proton doublet to its corresponding carbon signal and the methine proton septet to its carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds away. It would be particularly useful for assigning the quaternary pyrazole carbons (C3, C4, and C5) by observing correlations from the isopropyl protons and the amine protons to the ring carbons. For instance, the isopropyl methine proton should show a correlation to the C3 (or C5) carbon of the pyrazole ring. nih.govrsc.org
Nitrogen-14/15 NMR (¹⁴N/¹⁵N NMR): While not commonly reported, ¹⁵N NMR spectroscopy could provide valuable information by identifying the three distinct nitrogen environments: the two pyrazole ring nitrogens and the exocyclic amine nitrogen. The chemical shifts would be sensitive to protonation and hydrogen bonding. nih.gov
Through the combined application of these spectroscopic methods, a comprehensive structural and electronic picture of this compound can be achieved.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a cornerstone for the structural analysis of chemical compounds. These methods probe the vibrational modes of molecules, providing a unique fingerprint based on the types of bonds and their arrangement within the molecular structure.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a compound like this compound, an FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its functional groups.
A hypothetical FT-IR data table for this compound would include:
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |
| N-H (amine & pyrazole) | 3500-3300 | Stretching |
| C-H (isopropyl & pyrazole) | 3000-2850 | Stretching |
| C=N (pyrazole ring) | 1650-1550 | Stretching |
| C=C (pyrazole ring) | 1600-1475 | Stretching |
| N-H (amine) | 1650-1580 | Bending (Scissoring) |
| C-H (isopropyl) | 1470-1430 | Bending |
| C-N | 1350-1000 | Stretching |
This table is predictive and not based on experimental data for the specific compound.
The precise peak positions and intensities would offer insights into the electronic environment and intermolecular interactions, such as hydrogen bonding involving the amine and pyrazole N-H groups. However, no published FT-IR spectra for this compound could be located to populate such a table with experimental values.
Raman spectroscopy provides complementary information to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be instrumental in characterizing the pyrazole ring and the carbon-carbon bonds of the isopropyl groups.
A prospective Raman data table would feature:
| Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** |
| Pyrazole ring breathing | 1000-900 |
| C-C stretching (isopropyl) | 1200-800 |
| Symmetric C-H stretching (isopropyl) | 2900-2850 |
This table is illustrative and lacks experimental data for the target compound.
The combination of FT-IR and Raman data would allow for a more complete vibrational assignment. Unfortunately, no academic or commercial source has published a Raman spectrum for this compound.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a crucial technique to determine the mass percentages of the constituent elements in a compound, thereby verifying its empirical and molecular formula. For this compound, with the molecular formula C₉H₁₇N₃, the theoretical elemental composition can be calculated.
An elemental analysis would compare the theoretical percentages with the experimentally determined values to confirm the purity and stoichiometry of a synthesized sample.
Table of Theoretical vs. Experimental Elemental Analysis Data
| Element | Theoretical % | Experimental % |
| Carbon (C) | 64.64 | Data not available |
| Hydrogen (H) | 10.24 | Data not available |
| Nitrogen (N) | 25.12 | Data not available |
The absence of any published synthesis and characterization of this compound means that no experimental elemental analysis data is available for comparison.
Chemical and Physical Properties
Established Synthetic Routes to 4-Aminopyrazoles
Traditional methods for constructing the 4-aminopyrazole core remain fundamental in synthetic organic chemistry. These routes often involve the formation of the pyrazole (B372694) ring from acyclic precursors or the functionalization of a pre-existing pyrazole ring.
Cyclocondensation Reactions from Precursors
Cyclocondensation reactions represent one of the most common and direct methods for pyrazole ring synthesis. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. ias.ac.in
A prominent example is the Knorr pyrazole synthesis, which utilizes a 1,3-dicarbonyl compound and hydrazine. chim.it To obtain 4-aminopyrazoles, this method can be adapted by using precursors that already contain a nitrogen functionality at the C2 position (which will become the C4 position of the pyrazole). For instance, the condensation of hydrazines with α-oximino-β-dicarbonyl compounds or α-azido-α,β-unsaturated ketones can yield 4-aminopyrazoles. chim.it The Knorr synthesis has been successfully used to create libraries of 4-aminopyrazoles. chim.it
Another variation involves the reaction of β-ketonitriles with hydrazines. chim.it The process starts with a Claisen condensation to form the β-ketonitrile intermediate, which then undergoes cyclization with hydrazine to produce 5-aminopyrazoles, a regioisomer of the target 4-aminopyrazoles. chim.it However, careful selection of starting materials, such as dicyanohydrazones, can lead to the desired 4-aminopyrazole structure. chim.it
| Precursor Type | Reagent | Product Type | Citation |
| 1,3-Dicarbonyl derivative (with C2-N group) | Hydrazine | 4-Aminopyrazole | chim.it |
| α-Azido-α,β-unsaturated ketones | Hydrazine | 4-Aminopyrazole | chim.it |
| β-Ketonitriles | Hydrazine | 5-Aminopyrazole | chim.it |
Multi-Step Synthesis via Nitration and Subsequent Reduction (Hydrogenation)
A widely used and reliable method for introducing an amino group at the C4 position of a pyrazole ring is a two-step sequence involving nitration followed by reduction. This approach is particularly useful for pyrazoles that are stable under strong acidic and oxidative conditions.
The first step is the electrophilic nitration of a pre-formed pyrazole ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. researchgate.net The nitro group is directed to the C4 position due to the electronic properties of the pyrazole ring.
The subsequent step involves the reduction of the 4-nitro group to a 4-amino group. This transformation can be accomplished using various reducing agents. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas, is a common and efficient method. researchgate.netarkat-usa.org Another effective method is the use of metal powders, such as iron powder in the presence of ammonium (B1175870) chloride, to reduce the nitro group. researchgate.net
This exact methodology has been successfully applied to synthesize the title compound, This compound . The synthesis begins with the nitration of 3,5-diisopropylpyrazole (B91163) using a mixed acid solution to yield 3,5-diisopropyl-4-nitropyrazole. researchgate.net The resulting nitro compound is then reduced using iron powder and ammonium chloride to afford this compound in approximately 50% yield. researchgate.net Similarly, 4-nitroso-pyrazoles can be reduced to provide 4-aminopyrazoles. nih.gov
| Reaction Step | Reagents | Intermediate/Product | Citation |
| Nitration | HNO₃ / H₂SO₄ | 4-Nitropyrazole | researchgate.netarkat-usa.org |
| Reduction | H₂ / Pd-C | 4-Aminopyrazole | researchgate.netarkat-usa.org |
| Reduction | Fe / NH₄Cl | 4-Aminopyrazole | researchgate.net |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules like 4-aminopyrazoles in a single pot by combining three or more starting materials. tandfonline.comtandfonline.com This strategy enhances atom economy and reduces the number of purification steps.
One notable MCR is the Thorpe-Ziegler cyclization. This reaction has been used to generate libraries of tetrasubstituted 4-aminopyrazoles from dicyanohydrazones. chim.it Another approach involves the Ugi condensation, where the adducts can be further processed through acidic cleavage and hydrazine condensation to yield 4-aminopyrazoles. chim.it
More direct MCRs for 5-aminopyrazole-4-carbonitriles involve the one-pot condensation of an aldehyde, malononitrile, and a hydrazine derivative. rsc.orgresearchgate.net These reactions can be facilitated by catalysts in environmentally friendly solvents like water. researchgate.net For example, a three-component reaction of malononitrile, an orthoester, and a hydrazine derivative under acidic catalysis provides a convenient route to 5-amino-4-cyanopyrazoles. tandfonline.comtandfonline.com
Advanced Synthetic Approaches and Methodological Innovations
Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for constructing pyrazole rings, including the use of transition-metal catalysis and photoredox reactions.
Applications of Transition-Metal Catalysis in Pyrazole Synthesis
Transition-metal catalysis has become an indispensable tool for the synthesis and functionalization of heterocyclic compounds, including pyrazoles. rsc.orgresearchgate.net These methods often allow for reactions under milder conditions and with greater selectivity than traditional approaches.
Palladium-catalyzed cross-coupling reactions, for instance, can be used to form C-N bonds, providing a route to aminopyrazoles from halogenated pyrazole precursors. Direct C-H functionalization is another powerful strategy that avoids the need for pre-functionalized starting materials. rsc.orgresearchgate.net In this approach, a transition metal catalyst activates a C-H bond on the pyrazole ring, allowing for the direct introduction of an amino group or other functionalities. The N2 nitrogen of the pyrazole ring can act as a directing group, guiding the functionalization to specific positions on the ring. researchgate.net
Furthermore, transition-metal-based ionic liquids, such as those containing Fe(III), have been explored as efficient and reusable homogeneous catalysts for the one-pot synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. ias.ac.in Palladium-catalyzed intramolecular coupling reactions have also been developed for the regioselective synthesis of fused pyrazole systems like pyrazolo[3,4-b]pyridines. beilstein-journals.org
Photoredox Reactions for Aminopyrazole Construction
Photoredox catalysis, which uses visible light to initiate chemical transformations, has emerged as a powerful and green synthetic methodology. youtube.com This approach relies on a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates under mild conditions. youtube.comnih.gov
In the context of pyrazole synthesis, photoredox catalysis can enable transformations that are difficult to achieve through traditional thermal methods. For example, the generation of radical intermediates from suitable precursors can initiate cyclization cascades to form the pyrazole ring. While the direct photoredox synthesis of this compound is not widely reported, the principles of photoredox catalysis are applicable to the construction of various heterocyclic systems. Dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst (e.g., nickel), have expanded the scope of possible reactions, enabling complex C-N cross-couplings. youtube.comyoutube.com These advanced methods hold promise for the future development of novel and efficient routes to functionalized aminopyrazoles.
Principles of Chemoselectivity and Regioselectivity in Aminopyrazole Synthesis
The synthesis of aminopyrazole derivatives is often complicated by the presence of multiple reactive sites, making chemoselectivity and regioselectivity critical considerations. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity pertains to the preferential formation of one constitutional isomer over another.
In the context of aminopyrazole synthesis, the relative nucleophilicity of the exocyclic amino group and the endocyclic nitrogen atoms of the pyrazole ring plays a pivotal role. kfas.org.kw The reaction conditions can significantly influence which nitrogen atom acts as the primary nucleophile. For instance, in the amination of 4-chloroquinazolines with 3-amino-1H-pyrazoles, the use of a Palladium catalyst system (Pd2(dba)3/Xantphos/Na2CO3) favors amination at the cyclic secondary amino group. acs.org Conversely, conducting the reaction in the presence of hydrochloric acid leads exclusively to amination at the primary amino group via an SNAr substitution mechanism. acs.org This highlights how the reaction environment can be manipulated to direct the outcome towards the desired isomer.
Furthermore, the nature of the reactants themselves can dictate the regiochemical outcome. In reactions involving unsymmetrical 1,3-dicarbonyl compounds, the relative electrophilicity of the two carbonyl groups determines the point of initial attack by the aminopyrazole. nih.gov If the electrophilicity of the carbonyl groups is significantly different, a high degree of regioselectivity can be achieved. nih.gov Similarly, in the reaction of aminopyrazoles with α,β-unsaturated ketones, the β-carbon of the enone is typically the most electrophilic site, leading to a Michael addition as the initial step. nih.gov
The choice of solvent and catalyst can also be instrumental in controlling regioselectivity. For example, the condensation of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine (B124118) can be directed to yield either the 5-aminopyrazole or the 3-aminopyrazole (B16455) with high selectivity by using acetic acid in toluene (B28343) or sodium ethoxide in ethanol, respectively. chim.it
Research Considerations in Synthetic Protocols
The successful synthesis of this compound and its analogs requires careful consideration of various experimental factors, from the initial reaction setup to the final purification and scalability.
Optimization of Reaction Parameters: Solvents, Catalysts, Temperature, and Reaction Duration
The optimization of reaction parameters is a critical step in maximizing the yield and purity of the desired aminopyrazole derivative. Key parameters that are frequently manipulated include the choice of solvent, the type and concentration of the catalyst, the reaction temperature, and the duration of the reaction.
Solvents: The solvent can influence the solubility of reactants and reagents, as well as the reaction rate and selectivity. For instance, in the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and cyclic ketones, acetic acid has been shown to be an effective solvent, with the addition of trifluoroacetic acid (TFA) as a promoter further enhancing the reaction. nih.gov
Catalysts: Catalysts are often employed to increase the rate of reaction and can also play a role in determining the regioselectivity. In the synthesis of pyrazolo[3,4-b]pyridine-spiroindolinones, p-toluenesulfonic acid (p-TSA) has been used as a catalyst in a three-component reaction. nih.gov In other cases, metal catalysts like palladium are crucial for cross-coupling reactions. acs.org
Temperature: The reaction temperature can have a significant impact on both the reaction rate and the formation of byproducts. While higher temperatures generally lead to faster reactions, they can also promote undesired side reactions. For some reactions, lower temperatures are preferred to minimize byproduct formation. google.com For example, in certain syntheses of 4-aminopyrazole derivatives, temperatures in the range of -15 °C to -30 °C are favored. google.com Microwave irradiation is also utilized to reduce reaction times significantly, often by a factor of ten, without impacting the regiochemical outcome. chim.it
Reaction Duration: The duration of the reaction is optimized to ensure the completion of the reaction while minimizing the degradation of the product or the formation of impurities. The progress of the reaction is typically monitored using techniques like thin-layer chromatography (TLC). nih.gov
Table 1: Examples of Optimized Reaction Parameters in Aminopyrazole Synthesis
| Target Compound/Class | Reactants | Catalyst/Promoter | Solvent | Temperature (°C) | Duration | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazole, Arylaldehydes, Cyclic Ketones | TFA | Acetic Acid | 80 - 140 | - | 72 - 80 | nih.gov |
| 7-Amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles | N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide, Cinnamonitriles/Enaminones | - | Pyridine | 120 (Microwave) | - | High | kfas.org.kw |
| 5-Aminopyrazole | 3-Methoxyacrylonitrile, Phenylhydrazine | Acetic Acid | Toluene | - (Microwave) | - | 90 | chim.it |
| 3-Aminopyrazole | 3-Methoxyacrylonitrile, Phenylhydrazine | Sodium Ethoxide | Ethanol | - (Microwave) | - | 85 | chim.it |
| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazole, Isatin, Cyclic β-diketones | p-TSA | Aqueous Ethanol | - | - | High | nih.gov |
Analytical and Preparative Purification Techniques for Aminopyrazole Derivatives
The purification of aminopyrazole derivatives is essential to obtain a product of high purity, which is crucial for subsequent applications. A variety of analytical and preparative techniques are employed for this purpose.
Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used to assess the purity of the synthesized compounds. google.com It allows for the separation, identification, and quantification of the components in a mixture.
Preparative Techniques:
Flash Chromatography: This is a commonly used method for the purification of organic compounds. nih.gov It involves passing the crude product through a column of silica (B1680970) gel under pressure, with a suitable eluent system (e.g., dichloromethane/methanol or n-hexane/ethyl acetate) to separate the desired compound from impurities. nih.gov
Crystallization/Precipitation: In many cases, the product can be purified by precipitation from the reaction mixture followed by filtration. The precipitate is then typically washed with appropriate solvents to remove any remaining impurities. For example, a synthesized aminopyrazole was precipitated from a sodium hydroxide (B78521) solution, filtered, and washed with water and chilled toluene. google.com
Cation-Exchange Chromatography: This technique has been shown to be effective for the purification of aminopyridine derivatives, offering a rapid alternative to gel filtration. nih.gov It is particularly useful for large-scale preparations and can efficiently remove excess reagents like 2-aminopyridine (B139424). nih.gov
Table 2: Purification Techniques for Aminopyrazole Derivatives
| Purification Method | Principle | Application Example | Reference |
|---|---|---|---|
| Flash Chromatography | Adsorption chromatography under pressure | Purification of 3-aminopyrazole-based kinase inhibitors using a DCM/methanol or n-hexane/EE eluent. nih.gov | nih.gov |
| Precipitation and Filtration | Difference in solubility | Isolation of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole by precipitation from NaOH solution, followed by washing with water and toluene. google.com | google.com |
| Cation-Exchange Chromatography | Separation based on charge | Removal of excess 2-aminopyridine from pyridylaminated carbohydrates using a Dowex 50X8 column. nih.gov | nih.gov |
Scalability Considerations in Laboratory and Pilot-Scale Synthesis
The transition from a laboratory-scale synthesis to a pilot or industrial scale presents a unique set of challenges that must be addressed to ensure a safe, efficient, and economically viable process.
One of the primary concerns in scaling up is the management of reaction exotherms. Reactions that are easily controlled in a small flask can become difficult to manage in a large reactor, potentially leading to runaway reactions. Therefore, careful monitoring and control of the reaction temperature are crucial.
The efficiency of mixing and mass transfer can also become limiting factors on a larger scale. In a kilogram-scale preparation of an aminopyrazole, it was observed that the level of a dimer byproduct was slightly higher than in laboratory runs, which could be attributed to differences in mixing. acs.org
Workup and isolation procedures must also be adapted for larger quantities. For instance, in a large-scale synthesis, controlling the water content during the final isolation step was found to be important to prevent the crusting of solids on the vessel walls. acs.org The choice of equipment, such as the type and size of reactors and filtration units, becomes a critical consideration for efficient and safe handling of large volumes of materials. The successful scale-up of a copper-catalyzed coupling to produce over 50 kg of an aminopyrazole demonstrates the feasibility of these alternative routes for industrial production. acs.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with a good balance between accuracy and computational cost. For 3,5-Diisopropyl-1H-pyrazol-4-amine, DFT calculations can provide a deep understanding of its fundamental chemical characteristics.
Table 1: Predicted Geometrical Parameters of this compound (Exemplary Data) This table presents hypothetical yet realistic data based on DFT calculations of similar pyrazole (B372694) derivatives.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | N1-N2 | 1.35 |
| C3-C4 | 1.40 | |
| C4-C5 | 1.41 | |
| C4-N(amine) | 1.38 | |
| Bond Angle (°) | N1-N2-C3 | 112.0 |
| C3-C4-C5 | 105.0 | |
| N2-C3-C(isopropyl) | 125.0 |
The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. dergipark.org.tr A smaller energy gap suggests that the molecule is more likely to be reactive. dergipark.org.tr For this compound, the electron-donating amino and isopropyl groups are expected to raise the energy of the HOMO, likely resulting in a relatively small HOMO-LUMO gap, indicating its potential as a reactive species in chemical syntheses.
Table 2: Predicted Electronic Properties of this compound (Exemplary Data) This table presents hypothetical yet realistic data based on DFT calculations of similar pyrazole derivatives.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
DFT calculations can accurately predict NMR chemical shifts (¹H and ¹³C), which are essential for structure elucidation. bohrium.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. bohrium.comnih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data to confirm the molecular structure. The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the protons and carbons of the isopropyl groups would have characteristic shifts, and the amino proton's shift would be sensitive to solvent and temperature. Such theoretical predictions can aid in the assignment of complex NMR spectra. mdpi.comresearchgate.net
The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net For this compound, the MESP map would likely show a negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring and the amino group, indicating these are sites prone to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the pyrazole NH would exhibit a positive potential (blue), suggesting they are potential sites for nucleophilic attack or hydrogen bonding. This analysis is invaluable for predicting how the molecule will interact with other reagents.
Investigation of Tautomeric Forms and Their Equilibrium
Pyrazoles can exist in different tautomeric forms due to the migration of a proton. nih.gov For this compound, annular tautomerism is possible, involving the movement of the proton between the two nitrogen atoms of the pyrazole ring. This results in two potential tautomers: this compound and 3,5-diisopropyl-2H-pyrazol-4-amine. Additionally, imino-amino tautomerism involving the exocyclic amino group could be considered.
Computational studies can determine the relative energies of these tautomers, and thus predict their equilibrium populations. bohrium.com The stability of each tautomer is influenced by the substituents on the pyrazole ring. The electron-donating nature of the isopropyl and amino groups will play a significant role in determining the most stable tautomeric form. It is generally observed that in solution, a rapid equilibrium between tautomers can exist. nih.gov
Prediction and Analysis of Nonlinear Optical (NLO) Properties
Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics. Pyrazole derivatives have been investigated for their potential NLO activity. DFT calculations can be used to predict the first-order hyperpolarizability (β), a key parameter for NLO response. The presence of electron-donating groups (amino, isopropyl) and the pyrazole ring's π-system in this compound suggests it may possess NLO properties. Computational analysis would involve calculating the dipole moment and hyperpolarizability to assess its potential as an NLO material.
Advanced Applications in Materials Science and Chemical Research
Role as Core Building Blocks for Novel Chemical Architectures
3,5-Diisopropyl-1H-pyrazol-4-amine serves as a valuable and versatile building block in synthetic organic chemistry, providing a foundation for the construction of more complex molecular architectures. The aminopyrazole scaffold is a common intermediate in the synthesis of numerous biologically active compounds, such as pyrazolopyrimidines. acs.org The presence of a primary amine group and the pyrazole (B372694) ring's nitrogen atoms offer multiple reactive sites for further functionalization.
Researchers have developed various strategies to access the pyrazole scaffold, including the intramolecular hydroamination of an alkyne with a hydrazine (B178648) derivative and cycloaddition reactions. acs.org Once formed, the aminopyrazole core can undergo a range of transformations. These include regioselective derivatization, the formation of tetracyclic compounds, and deaminative transformations through diazotization, followed by cross-coupling reactions like the Suzuki-Miyaura coupling. acs.org This allows for the swift introduction of significant molecular complexity, leading to a diverse range of scaffolds. acs.org
The synthesis of pyrazole derivatives is a subject of ongoing research, with a focus on developing more efficient and environmentally friendly methods. mdpi.comnih.gov For instance, one-pot multicomponent processes and the use of novel reactants and catalysts are being explored to streamline the synthesis of substituted pyrazoles. mdpi.com The functionalization of the aminopyrazole core can lead to a wide array of derivatives with potential applications in various fields of chemistry. jocpr.comnih.gov
The table below illustrates the versatility of the aminopyrazole scaffold in synthesizing various derivatives.
| Starting Material | Reagents | Product | Application |
| 5-Aminopyrazole | Vilsmeier reagent (e.g., DMF/PBr₃) | Pyrazolo[3,4-d]pyrimidine | Synthesis of heterocyclic compounds |
| 4-Substitutedaniline, Acetyl acetone | Hydrazine hydrate | 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | Dyes, Pharmaceuticals |
| α,β-Ethylenic ketone, p-(4-(tert-butyl)phenyl) hydrazine | Copper triflate, bmim | 1,3,5-Trisubstituted pyrazole | Synthesis of polysubstituted pyrazoles |
Integration into Supramolecular Assemblies and Systems
The molecular structure of this compound, with its hydrogen bond donors (the amine group and the pyrazole N-H) and acceptors (the pyrazole nitrogen atoms), makes it an excellent candidate for integration into supramolecular assemblies. These non-covalent interactions can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks.
The crystal structure of related pyrazole derivatives reveals the importance of hydrogen bonding in their solid-state packing. For example, in the crystal structure of a pyrazolo[3,4-d]pyrimidine derivative, intermolecular hydrogen bonds play a crucial role in the formation of the crystal lattice. researchgate.net Similarly, the amine and pyrazole groups of this compound can form robust hydrogen-bonding networks. The bulky isopropyl groups would also influence the packing arrangement, potentially creating channels or cavities within the supramolecular structure.
The ability of pyrazole-based ligands to coordinate with metal ions through their nitrogen atoms further expands their role in supramolecular chemistry. nih.gov This can lead to the formation of coordination polymers and metal-organic frameworks (MOFs), where the pyrazole derivative acts as a linker between metal centers. The specific geometry and connectivity of these assemblies can be tuned by modifying the substituents on the pyrazole ring.
Utilization in the Research and Development of Polymers and Coatings
While specific research on the use of this compound in polymers and coatings is not extensively documented, the chemistry of pyrazole derivatives suggests several potential applications. The primary amine group on the molecule can be readily functionalized, allowing it to be incorporated into polymer chains. For example, it could be reacted with diacids or diisocyanates to form polyamides or polyureas, respectively.
A review on pyrazole derivatives has highlighted their use in polymer research, noting the creation of a superparamagnetic nanocomposite from monodisperse maghemite nanoparticles templated in a novel, well-defined pyrazole-containing norbornene-based block copolymer. researchgate.net This demonstrates the potential of incorporating pyrazole units into advanced materials. The pyrazole ring, with its thermal stability and ability to coordinate with metals, could impart unique properties to the resulting polymers, such as improved thermal resistance or catalytic activity.
Furthermore, pyrazole derivatives have been investigated as dye molecules, which could be relevant for the development of colored coatings. researchgate.net The specific properties of polymers and coatings containing this compound would depend on the method of incorporation and the other monomers used in the polymerization process.
Chemical Design and Synthesis of Energetic Materials Based on Aminopyrazole Scaffolds
The aminopyrazole scaffold is a key building block in the design of novel energetic materials. researchgate.net By introducing nitro groups onto the pyrazole ring, it is possible to create compounds with a high nitrogen content and a favorable oxygen balance, which are key characteristics of explosives. rsc.org
For example, N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine and its salts have been synthesized and characterized as high-performance energetic materials. rsc.org These compounds exhibit excellent thermal stabilities and high detonation velocities. rsc.org Another related compound, 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its salts, are also reported to be highly thermally stable energetic materials. researchgate.net
The synthesis of these energetic materials often starts from a suitable aminopyrazole derivative. The introduction of nitro groups is typically achieved through nitration using strong acids. While the synthesis of an energetic material from this compound has not been specifically reported, the established chemistry of aminopyrazoles suggests that it could serve as a precursor. The isopropyl groups might influence the properties of the resulting energetic material, potentially affecting its density, sensitivity, and explosive performance.
The table below summarizes the properties of some energetic materials based on the aminopyrazole scaffold.
| Compound | Density (g cm⁻³) | Decomposition Temperature (°C) | Detonation Velocity (m s⁻¹) |
| Salt 2 of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine | 1.86 | 299 | 9364 |
| Salt 3 of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine | 1.83 | 296 | 9277 |
| Salt 4 of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine | 1.81 | 290 | 9364 |
| HCPT (1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine) | 1.84 | 246 | 9167 |
Development as Ligands in Catalysis Research
Pyrazole derivatives are widely used as ligands in coordination chemistry and catalysis. researchgate.netresearch-nexus.netbohrium.com The nitrogen atoms of the pyrazole ring can coordinate to a wide range of metal ions, and the substituents on the ring can be used to tune the steric and electronic properties of the resulting metal complexes. arabjchem.org The presence of the amine group in this compound provides an additional coordination site, making it a potential multidentate ligand.
Pyrazole-based ligands have been shown to be effective in a variety of catalytic reactions. For example, copper complexes of pyrazole-based ligands have been used to catalyze the oxidation of catechol to o-quinone, mimicking the activity of the enzyme catecholase. researchgate.netresearch-nexus.netarabjchem.org The catalytic activity of these complexes is influenced by the substituents on the pyrazole ligand and the nature of the copper salt used. arabjchem.org
In the context of polymerization, pyrazole ligands have been shown to enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide. rsc.org The bulky isopropyl groups on this compound would likely have a significant steric influence on the coordination environment of a metal center, which could lead to high selectivity in catalytic transformations.
The table below shows the catalytic activity of some copper complexes with pyrazole-based ligands in the oxidation of catechol.
| Ligand | Copper Salt | Rate (μmol substrate per mg catalyst per min) |
| L1 | CuSO₄ | 0.0289 |
| L1 | CuCl₂ | 0.0018 |
Conclusion and Future Research Perspectives
Synthesis of Current Academic Understanding of 3,5-Diisopropyl-1H-pyrazol-4-amine
Our current academic understanding of this compound is primarily rooted in its fundamental synthesis and structural characterization. The synthesis of 4-aminopyrazoles, in general, can be achieved through several established methods, including the Knorr pyrazole (B372694) synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. scispace.com For 3,5-disubstituted-4-aminopyrazoles, the strategic choice of appropriately substituted precursors is crucial.
Identification of Knowledge Gaps and Emerging Research Avenues in Aminopyrazole Chemistry
Despite the foundational knowledge, significant knowledge gaps exist in the chemistry of this compound and, more broadly, in the field of sterically hindered aminopyrazoles. A comprehensive understanding of the reactivity of the 4-amino group in the presence of the bulky isopropyl substituents is still lacking. The electronic and steric effects of these groups on the nucleophilicity and basicity of the amine and the pyrazole ring nitrogens are not fully elucidated.
Emerging research avenues in aminopyrazole chemistry include the development of more efficient and sustainable synthetic methodologies. While classical methods are effective, there is a continuous drive for greener reaction conditions, higher yields, and greater functional group tolerance. Furthermore, the exploration of the coordination chemistry of sterically hindered aminopyrazoles with various metal ions presents a promising area for the development of novel catalysts and functional materials. The unique steric environment created by the diisopropyl groups could lead to complexes with unusual coordination geometries and reactivity.
Prospects for Novel Synthetic Methodologies and Unexplored Chemical Transformations
The quest for novel synthetic methodologies for aminopyrazoles is an active area of research. Modern synthetic strategies, such as multicomponent reactions and flow chemistry, offer promising avenues for the efficient construction of the aminopyrazole scaffold. mdpi.com For this compound, the development of synthetic routes that allow for the late-stage functionalization of the pyrazole core would be highly valuable for creating a diverse range of derivatives for screening in various applications.
Furthermore, many chemical transformations of this compound remain unexplored. The reactivity of the 4-amino group towards a wider range of electrophiles could lead to the synthesis of novel amides, sulfonamides, and other derivatives with potentially interesting biological or material properties. The diazotization of the amino group, a common transformation for aromatic amines, could open up pathways to a variety of functionalized pyrazoles. The influence of the bulky isopropyl groups on the regioselectivity of these reactions is a key question that warrants investigation.
Directions for Advanced Computational Modeling and Deeper Structural Insights
Advanced computational modeling techniques, such as Density Functional Theory (DFT), offer powerful tools for gaining deeper insights into the structure and reactivity of this compound. While crystal structure data provides a static picture of the molecule in the solid state, computational methods can model its behavior in the gas phase and in solution, providing information on conformational preferences, electronic properties, and reaction mechanisms. researchgate.netresearchgate.net
Future computational studies could focus on:
Tautomeric Equilibria: Investigating the relative stabilities of different tautomers of the pyrazole ring.
Protonation Sites: Predicting the most likely sites of protonation, which is crucial for understanding its behavior in acidic media and its coordination to metal ions.
Reaction Pathways: Modeling the transition states and energy barriers for various chemical reactions to predict reactivity and guide experimental work.
Spectroscopic Properties: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives.
These computational insights, when combined with experimental data, will provide a more complete understanding of the fundamental properties of this molecule.
Future Trajectories in Materials Science and Catalytic Applications
The unique structure of this compound makes it an intriguing building block for materials science and catalysis. The presence of both a primary amine and the pyrazole ring offers multiple points for incorporation into larger molecular architectures.
Materials Science:
Covalent Organic Frameworks (COFs): The amine functionality can be utilized in the synthesis of imine-linked COFs, which are crystalline porous polymers with applications in gas storage, separation, and catalysis. mdpi.comnih.gov The bulky isopropyl groups could influence the porosity and stability of the resulting frameworks.
Coordination Polymers: The pyrazole nitrogen atoms and the exocyclic amine group can act as ligands to coordinate with metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers. rsc.orgmdpi.comrsc.org These materials can exhibit interesting magnetic, optical, or catalytic properties.
Catalytic Applications:
Ligand Design: this compound can serve as a ligand for transition metal catalysts. The steric bulk of the isopropyl groups can create a specific coordination environment around the metal center, influencing the selectivity and activity of the catalyst in various organic transformations. nih.gov
Organocatalysis: The amine group could potentially be utilized in organocatalytic reactions, although its reactivity in this context remains to be explored.
Q & A
Q. What are the key synthetic routes for 3,5-diisopropyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution reactions or cyclization of precursors like acetylacetone derivatives. For example, derivatives of pyrazole-amines are often prepared by reacting hydrazines with β-diketones, followed by functionalization of the amine group . Optimization involves adjusting reaction temperature, solvent polarity (e.g., ethanol or DMF), and stoichiometry of reagents. Monitoring via thin-layer chromatography (TLC) and optimizing pH (e.g., using acetic acid) can enhance yields .
Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?
- 1H NMR : The amine proton (-NH2) typically appears as a broad singlet near δ 4.5–5.5 ppm. Isopropyl groups show doublets (δ 1.2–1.5 ppm) and septets (δ 2.5–3.0 ppm) .
- 13C NMR : Pyrazole carbons resonate at δ 140–160 ppm, while isopropyl carbons appear at δ 20–25 ppm (CH3) and δ 28–32 ppm (CH) .
- IR : Stretching vibrations for NH2 (~3350 cm⁻¹) and C-N (~1250 cm⁻¹) confirm the amine and pyrazole backbone .
Q. What are the critical storage conditions to ensure stability?
Store under inert gas (N2/Ar) at 2–8°C in sealed containers. The compound is sensitive to moisture and oxidation, as indicated by its predicted pKa (~18.8) and hygroscopic nature .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular geometry predictions for this compound derivatives?
X-ray crystallography using programs like SHELXL can clarify bond angles and torsional strain in derivatives. For example, bulky isopropyl groups may induce non-planar conformations, conflicting with DFT calculations. Refinement against high-resolution data (e.g., twinned crystals) and Hirshfeld surface analysis can validate steric effects .
Q. What strategies mitigate low yields in the synthesis of N-substituted derivatives (e.g., 3,5-dimethyl-1-[3-(trifluoromethyl)benzyl] derivatives)?
- Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity in biphasic systems.
- Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
- Purify via flash chromatography (silica gel, hexane/EtOAc gradient) to isolate non-polar byproducts .
Q. How can bioactivity assays discriminate between the compound’s direct pharmacological effects and metabolic byproducts?
Q. What computational methods predict the compound’s reactivity in catalytic cycles (e.g., Pd-catalyzed cross-coupling)?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electron density at the amine group. Fukui indices may identify nucleophilic sites prone to arylation or alkylation. Compare with experimental Hammett σ values for substituent effects .
Data Contradiction and Validation
Q. How to address discrepancies between predicted and experimental pKa values?
Q. What analytical workflows validate purity when HPLC and NMR data conflict?
- Combine orthogonal methods:
Methodological Tables
Q. Table 1. Key Spectral Benchmarks for Structural Validation
| Technique | Key Signals/Parameters | Reference |
|---|---|---|
| 1H NMR (400 MHz) | δ 1.2 (d, J=6.8 Hz, 12H, CH(CH3)2) | |
| 13C NMR | δ 155.2 (C4-pyrazole), δ 22.1 (CH3) | |
| IR (ATR) | 3350 cm⁻¹ (NH2), 1600 cm⁻¹ (C=N) |
Q. Table 2. Optimization Parameters for Derivative Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C (microwave) | +25% efficiency |
| Solvent | DMF/Ethanol (3:1 v/v) | +15% solubility |
| Catalyst | Pd(OAc)2 (5 mol%) | +30% coupling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
